molecular formula C12H15N3O B2952667 N-tert-butyl-1H-indazole-7-carboxamide CAS No. 1476776-76-7

N-tert-butyl-1H-indazole-7-carboxamide

Cat. No.: B2952667
CAS No.: 1476776-76-7
M. Wt: 217.272
InChI Key: WRDUXSGUYODZGR-UHFFFAOYSA-N
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Description

N-tert-butyl-1H-indazole-7-carboxamide is an organic compound with the molecular formula C12H15N3O. It is a derivative of indazole, a bicyclic heterocycle that is significant in medicinal chemistry due to its presence in various biologically active molecules. This compound is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the carboxamide functional group at the 7th position of the indazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-1H-indazole-7-carboxamide typically involves the reaction of 1H-indazole-7-carboxylic acid with tert-butylamine. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond . The reaction conditions often include a solvent like dichloromethane or DMF (dimethylformamide) and may require a catalyst such as DMAP (4-dimethylaminopyridine) to improve the yield.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages such as recrystallization or chromatography to ensure the purity of the final product. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-1H-indazole-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.

    Substitution: The indazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-tert-butyl-1H-indazole-7-carboxylic acid, while reduction could produce N-tert-butyl-1H-indazole-7-amine.

Comparison with Similar Compounds

N-tert-butyl-1H-indazole-7-carboxamide can be compared with other indazole derivatives, such as:

    1H-indazole-7-carboxamide: Lacks the tert-butyl group, which may affect its stability and biological activity.

    N-methyl-1H-indazole-7-carboxamide: Contains a methyl group instead of a tert-butyl group, leading to differences in steric and electronic properties.

    N-ethyl-1H-indazole-7-carboxamide: Similar to N-methyl-1H-indazole-7-carboxamide but with an ethyl group, affecting its solubility and reactivity.

The presence of the tert-butyl group in this compound makes it unique, potentially enhancing its stability and bioavailability compared to other similar compounds .

Properties

IUPAC Name

N-tert-butyl-1H-indazole-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-12(2,3)14-11(16)9-6-4-5-8-7-13-15-10(8)9/h4-7H,1-3H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDUXSGUYODZGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=CC2=C1NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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